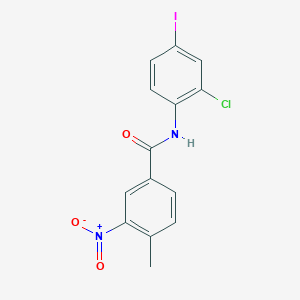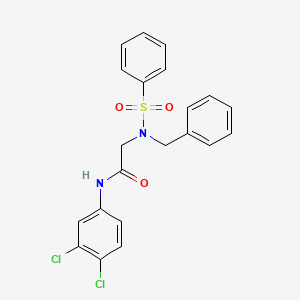
N-(2-chloro-4-iodophenyl)-4-methyl-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chloro-4-iodophenyl)-4-methyl-3-nitrobenzamide, commonly known as CI-1040, is a small molecule inhibitor of the mitogen-activated protein kinase (MAPK) pathway. This pathway plays a crucial role in cell proliferation, differentiation, and survival, and is frequently dysregulated in cancer cells. CI-1040 has been extensively studied as a potential anticancer agent, and has shown promising results in preclinical studies.
Wirkmechanismus
CI-1040 inhibits the N-(2-chloro-4-iodophenyl)-4-methyl-3-nitrobenzamide pathway by targeting the upstream kinase MEK1/2. This prevents the activation of downstream effectors such as ERK1/2, which play a key role in cell proliferation and survival. By inhibiting this pathway, CI-1040 induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
CI-1040 has been shown to have a range of biochemical and physiological effects in cancer cells. It induces G1 cell cycle arrest, inhibits DNA synthesis, and promotes apoptosis. It also inhibits angiogenesis and metastasis, which are key processes in cancer progression.
Vorteile Und Einschränkungen Für Laborexperimente
CI-1040 has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study. It has also been extensively studied, with a large body of literature available on its mechanism of action and efficacy. However, it also has some limitations. It has low solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its efficacy in some settings.
Zukünftige Richtungen
There are several future directions for research on CI-1040. One area of interest is the development of more potent and selective MEK inhibitors, which could improve its efficacy and reduce side effects. Another area of interest is the identification of biomarkers that can predict response to CI-1040, which could help to personalize treatment for cancer patients. Finally, there is interest in exploring the potential of CI-1040 in combination with other drugs, such as immune checkpoint inhibitors, to improve its efficacy and broaden its applicability.
Synthesemethoden
CI-1040 can be synthesized using a multi-step process that involves the reaction of 4-methyl-3-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-chloro-4-iodoaniline in the presence of a base to yield CI-1040.
Wissenschaftliche Forschungsanwendungen
CI-1040 has been extensively studied as a potential anticancer agent. It has shown efficacy in preclinical studies against a wide range of cancer cell lines, including melanoma, colorectal, pancreatic, and breast cancer. It has also been evaluated in clinical trials, both as a single agent and in combination with other drugs, for the treatment of various cancers.
Eigenschaften
IUPAC Name |
N-(2-chloro-4-iodophenyl)-4-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClIN2O3/c1-8-2-3-9(6-13(8)18(20)21)14(19)17-12-5-4-10(16)7-11(12)15/h2-7H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJBCZMFJPOBNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)I)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClIN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(3-fluorobenzyl)-3-{2-[4-(3-methoxypropyl)-1-piperidinyl]-2-oxoethyl}-2-piperazinone](/img/structure/B6068460.png)
![3-[(3-ethoxy-4-hydroxybenzylidene)amino]-2-[(4-isopropylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6068466.png)
![3-[1-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-2-piperidinyl]-1-propanol](/img/structure/B6068474.png)
![3-{[3-(1H-indol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-isopropyl-2-piperazinone trifluoroacetate](/img/structure/B6068476.png)
![methyl [(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetate](/img/structure/B6068483.png)
![1-(cyclobutylmethyl)-3-{[(3-fluorobenzyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6068497.png)

![9-(3-chlorophenyl)-2-methyl-7-(2-pyridinylmethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6068512.png)
![6-{[6-(dimethylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino}-2-methyl-2-heptanol](/img/structure/B6068517.png)
![3-(2-fluorophenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-3-phenylpropanamide](/img/structure/B6068525.png)
![N-{[2-(2,3-difluoro-4-methylphenoxy)-3-pyridinyl]methyl}-2-(5-oxo-2-pyrrolidinyl)acetamide](/img/structure/B6068531.png)
![2-(2-chlorophenoxy)-N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}acetohydrazide](/img/structure/B6068546.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(2,4-difluorophenyl)acetamide](/img/structure/B6068556.png)